molecular formula C15H9ClFNO2S B15155918 4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline

Cat. No.: B15155918
M. Wt: 321.8 g/mol
InChI Key: XRKZPWCJLTVPDD-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and chlorine atoms into the quinoline structure can significantly enhance its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-fluoro-3-(phenylsulfonyl)quinoline typically involves multiple steps, including halogenation, sulfonylation, and cyclization reactions. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and antineoplastic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and as a component in liquid crystals.

Mechanism of Action

The mechanism of action of 4-chloro-8-fluoro-3-(phenylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or interfere with cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline is unique due to the presence of both fluorine and chlorine atoms, which enhance its chemical stability and biological activity. The phenylsulfonyl group further contributes to its unique properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H9ClFNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-chloro-8-fluoroquinoline

InChI

InChI=1S/C15H9ClFNO2S/c16-14-11-7-4-8-12(17)15(11)18-9-13(14)21(19,20)10-5-2-1-3-6-10/h1-9H

InChI Key

XRKZPWCJLTVPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2Cl)C=CC=C3F

Origin of Product

United States

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